L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl-
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Overview
Description
L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl- is a derivative of L-glutamine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl- typically involves the protection of the amino group of L-glutamine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl- undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Coupling: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Carbodiimide reagents such as EDC or DCC in the presence of HOBt or HOAt.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and peptides .
Scientific Research Applications
L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl- is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl- involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methoxy-N-methyl-
- L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-, 2,3,4,5,6-pentafluorophenyl ester
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl- is unique due to its specific protective group, which offers stability under acidic conditions and selective deprotection under basic conditions. This makes it particularly useful in peptide synthesis, where precise control over reaction conditions is essential .
Properties
IUPAC Name |
(2S)-5-amino-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c27-24(29)15-14-23(25(30)31)28(17-8-2-1-3-9-17)26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H2,27,29)(H,30,31)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPXNGSEAVSGB-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C(CCC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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